4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a methoxypiperidine and a pyridinylmethyl group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Pyridinylmethyl Intermediate: Pyridine is reacted with a suitable alkylating agent to form the pyridinylmethyl group.
Coupling Reaction: The methoxypiperidine and pyridinylmethyl intermediates are coupled with a benzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzylamine: Similar structure with an amine group instead of a benzamide group.
Uniqueness
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQRBURYKKGDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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